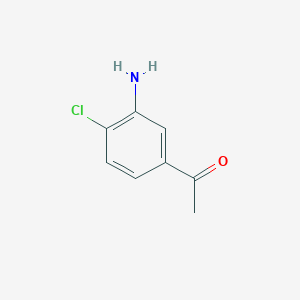

1-(3-Amino-4-chlorophenyl)ethanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(3-amino-4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELXPDXOZXEXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380866 | |

| Record name | 1-(3-amino-4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79406-57-8 | |

| Record name | 1-(3-amino-4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Amino-4'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance of the 1 3 Amino 4 Chlorophenyl Ethanone Core in Organic Synthesis

The utility of 1-(3-Amino-4-chlorophenyl)ethanone in organic synthesis is intrinsically linked to its unique molecular architecture. The molecule possesses a phenyl ring substituted with an amino group (-NH2), a chloro group (-Cl), and an acetyl group (-C(O)CH3). sigmaaldrich.com This specific arrangement of functional groups at positions 1, 3, and 4 of the phenyl ring imparts a distinct reactivity profile, making it a valuable synthon for chemists.

The amino group is a powerful directing group and a nucleophilic center, readily participating in reactions such as diazotization, acylation, and condensation. The chloro substituent, an electron-withdrawing group, influences the reactivity of the aromatic ring and provides a site for nucleophilic aromatic substitution or cross-coupling reactions. The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is amenable to a wide range of transformations, including reductions, oxidations, and aldol-type condensations. This trifunctional nature allows for sequential and regioselective modifications, enabling the construction of complex molecular frameworks.

The interplay between these functional groups is crucial. For instance, the amino group can be protected, allowing for selective reactions at the acetyl or chloro positions. Subsequently, deprotection and further functionalization of the amino group can be achieved. This strategic manipulation is a cornerstone of its application in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79406-57-8 |

| Molecular Formula | C8H8ClNO |

| Molecular Weight | 169.61 g/mol |

| Appearance | Solid |

| InChI Key | CELXPDXOZXEXJX-UHFFFAOYSA-N |

| SMILES String | CC(=O)c1ccc(Cl)c(N)c1 |

The data in this table is compiled from publicly available chemical databases. sigmaaldrich.com

Historical Trajectories of Aminophenyl Ketones in Scientific Inquiry

The scientific journey of aminophenyl ketones, the broader class of compounds to which 1-(3-Amino-4-chlorophenyl)ethanone belongs, is deeply rooted in the development of synthetic organic chemistry. Early investigations into these compounds were often driven by the burgeoning dye industry in the late 19th and early 20th centuries, where amino-functionalized aromatic compounds were key chromophores.

Over time, the focus shifted towards their utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals. A significant body of research has been dedicated to the synthesis and reactivity of aminophenyl ketones, exploring various substitution patterns and their influence on chemical behavior. researchgate.net For example, the well-studied 4-aminoacetophenone has been a key starting material for a multitude of synthetic endeavors. chemicalbook.com The development of new synthetic methodologies, such as catalytic cross-coupling reactions, has further expanded the synthetic chemist's toolkit for modifying these structures. The introduction of halogen substituents, as seen in this compound, was a logical progression, offering additional handles for synthetic manipulation and allowing for the creation of more complex and functionally diverse molecules. The study of α-amino ketones, a related structural motif, has also seen considerable growth due to their importance in both synthetic and medicinal chemistry. researchgate.net

Contemporary Research Landscape of 1 3 Amino 4 Chlorophenyl Ethanone Within Chemical Disciplines

Rational Design of Synthetic Pathways for this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the manipulation of functional groups on a substituted benzene (B151609) ring. Key methods include the acylation of chloroaniline precursors and the reduction of nitro-substituted analogs.

Regioselective Acylation Strategies for Chloroaniline Precursors

A primary route to this compound involves the regioselective acylation of 2-chloroaniline (B154045). chemicalbook.comsigmaaldrich.comnih.gov The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comwikipedia.orgmasterorganicchemistry.com In this case, 2-chloroaniline is reacted with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. sigmaaldrich.comwikipedia.orgorganic-chemistry.org

The directing effects of the substituents on the aniline (B41778) ring are crucial for achieving the desired regioselectivity. The amino group is a powerful activating group and an ortho-, para-director, while the chlorine atom is a deactivating group but also an ortho-, para-director. nih.gov The acylation is expected to occur at the position para to the amino group (and meta to the chloro group), yielding the desired this compound. However, the amino group can react with the Lewis acid, deactivating the ring. sigmaaldrich.com To circumvent this, the amino group is often protected, for instance, as an acetamide, before the acylation step. Subsequent deprotection then yields the final product.

| Reaction | Reagents and Conditions | Key Features |

| Friedel-Crafts Acylation | 2-Chloroaniline, Acetyl Chloride/Acetic Anhydride, AlCl₃ | Regioselectivity is key. Protection of the amino group may be necessary. sigmaaldrich.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

Controlled Reduction and Functional Group Interconversion Approaches

An alternative and widely used synthetic strategy starts with a nitrated precursor, such as 4'-chloro-3'-nitroacetophenone. chemicalbook.com This approach hinges on the selective reduction of the nitro group to an amino group without affecting the ketone functionality. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. organic-chemistry.orgresearchgate.net Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.com The choice of reducing agent and reaction conditions is critical to ensure the chemoselective reduction of the nitro group while preserving the ketone. For instance, harsher reducing conditions like the Clemmensen or Wolff-Kishner reductions would also reduce the ketone to a methylene (B1212753) group. organic-chemistry.orgechemi.comstackexchange.com

| Starting Material | Reducing Agent | Product | Reference |

| 4'-Chloro-3'-nitroacetophenone | Fe/HCl or SnCl₂/HCl | This compound | masterorganicchemistry.com |

| 4'-Chloro-3'-nitroacetophenone | H₂, Pd/C | This compound | masterorganicchemistry.com |

Catalytic Methods for the Synthesis of this compound

Modern synthetic chemistry often favors catalytic methods due to their efficiency and milder reaction conditions. For the synthesis of this compound, catalytic transfer hydrogenation represents a valuable technique for the reduction of the nitro group in 4'-chloro-3'-nitroacetophenone. This method avoids the use of high-pressure hydrogen gas and often employs a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a transition metal catalyst. An iron/calcium chloride system has been reported for the efficient and selective reduction of nitroarenes in the presence of other sensitive functional groups like carbonyls. organic-chemistry.org

Derivatization and Chemical Reactivity Studies of this compound

The presence of both an amino group and a carbonyl group makes this compound a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. chemicalbook.com

Comprehensive Analysis of Amino Group Transformations

The amino group in this compound is a nucleophilic center and can undergo a variety of transformations.

Acylation: The amino group can be readily acylated to form amides. For example, reaction with acetyl chloride or acetic anhydride would yield N-(5-acetyl-2-chlorophenyl)acetamide. nih.gov This reaction is often used for the protection of the amino group during other synthetic steps. masterorganicchemistry.com

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt can then be used in various Sandmeyer-type reactions to introduce a wide range of functional groups.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases).

These transformations are fundamental in the synthesis of various heterocyclic systems. For instance, the reaction of this compound with appropriate reagents can lead to the formation of quinolines, pyridazines, and other nitrogen-containing heterocycles. scielo.org.zaresearchgate.net

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl chloride | Amide nih.gov |

| Diazotization | NaNO₂, HCl | Diazonium salt |

| Condensation | Aldehydes/Ketones | Imine (Schiff base) |

Carbonyl Reactivity and Related Reaction Mechanisms

The carbonyl group of this compound exhibits typical ketone reactivity.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(3-amino-4-chlorophenyl)ethanol, using reducing agents like sodium borohydride. researchgate.net More vigorous reduction can lead to the corresponding alkane.

Condensation Reactions: The α-methyl group of the acetyl moiety is acidic and can participate in aldol-type condensation reactions with aldehydes or ketones to form chalcones (α,β-unsaturated ketones). researchgate.net These chalcones are important precursors for the synthesis of various heterocyclic compounds like pyrazolines and pyrimidines. researchgate.net

Oxidation: The Baeyer-Villiger oxidation can convert the ketone into an ester. masterorganicchemistry.com

Heterocycle Formation: The carbonyl group is a key electrophilic center for cyclization reactions. For example, reaction with hydrazine derivatives can lead to the formation of pyrazoles.

The interplay between the amino and carbonyl groups allows for the construction of fused heterocyclic systems. For example, intramolecular condensation reactions can be designed to form cyclic structures.

| Reaction Type | Reagents | Product Type |

| Reduction | NaBH₄ | Secondary alcohol researchgate.net |

| Aldol Condensation | Aromatic aldehydes | Chalcone researchgate.net |

| Baeyer-Villiger Oxidation | Peroxy acids | Ester masterorganicchemistry.com |

| Cyclization | Hydrazine | Pyrazole |

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl Moiety

The reactivity of the chlorophenyl moiety in this compound towards aromatic substitution is dictated by the electronic effects of its three substituents: the amino, chloro, and acetyl groups. The interplay of these groups determines the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the substituent already present on the benzene ring influences the position of the incoming electrophile. Substituents are broadly classified as activating or deactivating, and as ortho-, para- or meta-directing. masterorganicchemistry.com

Activating and Deactivating Effects: The amino group (-NH₂) is a strong activating group, meaning it increases the rate of EAS compared to benzene itself. libretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance, thereby increasing its electron density and making it more attractive to electrophiles. Conversely, the chloro (-Cl) and acetyl (-COCH₃) groups are deactivating groups, which decrease the reaction rate. libretexts.org Halogens are an exception as they are deactivating but direct ortho, para. libretexts.org The acetyl group is a deactivating group that directs incoming groups to the meta position. libretexts.org

Directing Effects: The amino group is an ortho-, para-director, while the acetyl group is a meta-director. The chloro group, although deactivating, is also an ortho-, para-director due to the ability of its lone pairs to stabilize the carbocation intermediate. libretexts.org

When multiple substituents are present, the most strongly activating group generally controls the position of substitution. youtube.com In the case of this compound, the powerful activating amino group at C3 directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6). However, the C4 position is blocked by the chloro substituent. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglumenlearning.com

The acetyl group on this compound is an electron-withdrawing group and can facilitate SNAr. For the reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. wikipedia.org In this molecule, the chloro group at C4 is the leaving group. The acetyl group is meta to the chloro group, which is not ideal for stabilization. However, the reaction can still proceed, although it may require forcing conditions. The SNAr mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. lumenlearning.comyoutube.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmental protection has driven the development of green and sustainable synthetic methods in chemistry. researchgate.net The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.orgrsc.org This is particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates like this compound.

Traditional synthetic routes to substituted anilines and similar compounds often involve harsh conditions, toxic reagents, and the production of significant waste. researchgate.net In contrast, green chemistry approaches focus on several key principles:

Use of Greener Solvents: Many conventional organic syntheses employ volatile and often toxic solvents. ijiras.com Green chemistry promotes the use of more benign alternatives such as water, ethanol, or solvent-free conditions. ijiras.comprimescholars.com

Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. Catalysts can improve reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions to proceed under milder conditions. rsc.orgnih.gov For instance, magnetically separable nanocatalysts are being explored for their ease of recovery and reuse. rsc.orgnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. This reduces the generation of byproducts and waste.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. ijiras.com

Recent research in the synthesis of substituted anilines and related compounds has highlighted several green approaches. These include one-pot syntheses that reduce the number of purification steps, the use of biocatalysts, and the development of novel reaction pathways that avoid hazardous intermediates. researchgate.netchemrxiv.org For example, a novel method for synthesizing substituted anilines from benzyl (B1604629) azides with an ortho/para electron-withdrawing group has been reported as a green synthetic method. chemrxiv.org Another approach involves the Smiles rearrangement using a solid-supported catalyst, which simplifies product isolation and catalyst recycling. vixra.org

The following table provides examples of research findings that illustrate the application of green chemistry principles to the synthesis of related aromatic compounds.

| Reaction Type | Catalyst/Reagent | Solvent | Key Green Feature(s) | Reference |

| Synthesis of N-substituted anilines | Amberlite IR-400 resin | Not specified | Use of a recyclable solid-supported catalyst. | vixra.org |

| Synthesis of 4H-pyran derivatives | CuFe₂O₄@starch | Ethanol | Use of a magnetically recyclable bionanocatalyst and a green solvent. | nih.gov |

| Synthesis of 5-amino-bispyrazole-4-carbonitriles | Fe₃O₄@SiO₂@vanillin@thioglycolic acid nano-catalyst | None (Mechanochemical) | Solvent-free reaction conditions and a recyclable magnetic nanocatalyst. | rsc.org |

| Synthesis of N-[2-pyridinylmethylidene]aniline | None | Ethanol or Ethanol-water | Use of green solvents at ambient temperature, reducing energy consumption. | ijiras.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment of this compound and its Analogues

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is the cornerstone for the structural elucidation of organic molecules like this compound.

¹H NMR Spectroscopy would provide critical information about the electronic environment of the protons. The aromatic region would show distinct signals for the three protons on the benzene ring. Based on the substitution pattern, we would expect an AX or AB system for the protons adjacent to the amino and chloro groups, and a singlet or a narrowly coupled multiplet for the proton situated between the amino and acetyl groups. The chemical shifts would be influenced by the electron-donating effect of the amino group and the electron-withdrawing and inductive effects of the chloro and acetyl groups. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of 2.5-2.7 ppm. The protons of the amino group would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. We would expect to observe eight distinct carbon signals, corresponding to the six aromatic carbons, the carbonyl carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern. The carbonyl carbon would resonate at a characteristic downfield position (typically >195 ppm). Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

For illustrative purposes, the expected ¹H and ¹³C NMR chemical shift ranges for the functional groups present in this compound, based on known data for similar compounds, are presented in Table 1.

Table 1: Predicted NMR Data for this compound

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.8 | 115 - 150 |

| -NH₂ | Broad singlet, variable | - |

| -C(O)CH₃ | 2.5 - 2.7 | 26 - 30 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) Approaches for Elucidating Reaction Pathways and Purity Profiling

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and assessing its purity. For this compound (molar mass: 169.61 g/mol ), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition (C₈H₈ClNO). sielc.com

Electron Ionization (EI) mass spectrometry would likely lead to the formation of a prominent molecular ion peak [M]⁺. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature in the mass spectrum, with peaks at m/z corresponding to [M]⁺ and [M+2]⁺.

The fragmentation pattern would be dictated by the functional groups present. A primary fragmentation pathway would be the alpha-cleavage of the acetyl group, leading to the formation of a stable acylium ion. Other characteristic fragments would arise from the loss of other small molecules or radicals. Studying the fragmentation of related compounds, such as 3-aminoacetophenone and 4-chloroacetophenone, can provide insights into the expected fragmentation pathways.

Advanced Chromatographic Separations (e.g., UPLC, GC-MS) for Quantitative and Qualitative Analysis in Research Matrices

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

Ultra-Performance Liquid Chromatography (UPLC) , with its high resolution and speed, would be an ideal method for the analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid for better peak shape, would likely provide good separation. A study on the related compound, N-(3-Amino-4-chlorophenyl)acetamide, utilized a reversed-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid, which could be adapted for UPLC applications. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. Given its structure, this compound should be amenable to GC analysis. The gas chromatogram would provide the retention time, a characteristic property for a given set of experimental conditions, while the mass spectrometer would provide mass spectral data for the eluting peak, confirming its identity. GC-MS is also highly effective for detecting and identifying volatile impurities.

Vibrational Spectroscopy (FTIR, Raman) for Probing Molecular Interactions and Tautomerism

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FTIR Spectroscopy of this compound would show characteristic absorption bands. Key expected vibrations include:

N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C=O stretching of the ketone, which is a strong band usually found between 1650 and 1700 cm⁻¹.

C-N stretching of the aromatic amine, in the 1250-1350 cm⁻¹ region.

C-Cl stretching , which would appear in the fingerprint region.

Aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, aromatic C=C stretching vibrations often give rise to strong Raman signals. This complementarity can be crucial for a complete vibrational analysis. These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding involving the amino group, which would be reflected in shifts in the N-H and C=O stretching frequencies.

While detailed experimental data for this compound is not abundant, the application of this suite of advanced analytical techniques is fundamental to its thorough scientific investigation.

Computational and Theoretical Chemistry Insights into 1 3 Amino 4 Chlorophenyl Ethanone

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For 1-(3-Amino-4-chlorophenyl)ethanone, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors that govern its chemical behavior.

The electronic structure of this compound is characterized by the interplay of the aromatic ring, the electron-donating amino group (-NH2), the electron-withdrawing acetyl group (-COCH3), and the chloro group (-Cl). The distribution of electron density and the molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich or electron-poor, which are crucial for understanding intermolecular interactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

This table presents the definitions and significance of key reactivity descriptors derived from quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For a molecule like this compound, which has rotatable bonds, MD simulations can explore its conformational landscape.

The key flexible dihedral angles in this compound are associated with the rotation of the acetyl group and the amino group relative to the phenyl ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target or how it behaves in solution.

The conformational landscape can be visualized using techniques like Ramachandran-like plots for the key dihedral angles. These plots reveal the most probable conformations and the extent of their flexibility. The results of such simulations are essential for understanding the molecule's shape and how it might be recognized by other molecules. While specific MD simulation data for this compound is not published, the principles of MD have been widely applied to study the dynamics of various organic molecules nih.gov.

Prediction of Spectroscopic Parameters via Theoretical Calculations

Theoretical calculations can be a powerful tool for predicting various spectroscopic properties, including NMR chemical shifts, and vibrational frequencies (IR and Raman). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods. github.ioncssm.edu These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shifts with experimental data, one can confirm the molecular structure. For this compound, theoretical NMR predictions would be particularly useful for assigning the signals of the aromatic protons and carbons, which can be complex due to the substitution pattern.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of peaks in the experimental IR and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. A comparison between the calculated and experimental spectra can provide a detailed understanding of the molecule's vibrational characteristics. For this compound, characteristic vibrational modes would include the C=O stretch of the acetyl group, the N-H stretches of the amino group, and various aromatic C-H and C-C vibrations. Studies on similar molecules have shown a good correlation between experimental and theoretically predicted vibrational frequencies. nih.gov

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | ¹H and ¹³C chemical shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT |

| IR/Raman | Vibrational frequencies and intensities | DFT frequency calculations |

This table outlines the types of spectroscopic parameters that can be predicted using computational methods.

Computational Design and Virtual Screening of Novel this compound Derivatives

The framework of this compound can serve as a scaffold for the design of new molecules with desired properties. Computational methods, particularly virtual screening and molecular docking, are central to this process. benthamdirect.commdpi.com

Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.comyoutube.com Starting with the this compound core, a virtual library of derivatives can be generated by introducing various substituents at different positions on the molecule. These derivatives can then be screened in silico for their potential to interact with a target protein.

Molecular docking is a key technique used in virtual screening. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking estimate the binding affinity between the ligand and the target. This allows for the ranking of the virtual library of derivatives and the selection of the most promising candidates for further investigation.

For example, if this compound were to be developed as an inhibitor of a particular enzyme, a virtual screening campaign could be designed as follows:

Library Generation: Create a virtual library of derivatives by modifying the amino, chloro, or acetyl groups, or by adding substituents to the aromatic ring.

Target Preparation: Obtain the 3D structure of the target enzyme, often from the Protein Data Bank.

Molecular Docking: Dock each derivative into the active site of the enzyme.

Scoring and Ranking: Rank the derivatives based on their docking scores and predicted binding modes.

Hit Selection: Select the top-ranked derivatives for experimental validation.

This approach significantly accelerates the drug discovery process by prioritizing compounds with a higher likelihood of being active. nih.gov

Medicinal Chemistry and Biological Research Applications of 1 3 Amino 4 Chlorophenyl Ethanone Derivatives

Rational Design of Bioactive Small Molecules Incorporating the 1-(3-Amino-4-chlorophenyl)ethanone Scaffold

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. nih.gov The this compound scaffold has been effectively utilized in this approach, particularly in the design of serine protease inhibitors. A key strategy has been the concept of molecular mimicry, where a fragment of a designed molecule imitates the binding motif of a known ligand.

Structure-based drug design has been instrumental in the development of inhibitors incorporating this scaffold. By analyzing the co-crystal structures of target enzymes with initial lead compounds, medicinal chemists can visualize the key binding interactions and rationally design modifications to enhance potency and selectivity. nih.gov For instance, in the context of FXa inhibitors, the design of isoxazoline derivatives places the 3-amino-4-chlorophenyl group into the S1 pocket while other parts of the molecule are designed to interact with other domains, such as the S4 aryl-binding site, to achieve high affinity and selectivity. nih.gov

Exploration of Potential Biological Targets and Mechanistic Pathways for this compound Analogues

Research into derivatives of this compound has identified several key biological targets, with the most significant being coagulation Factor Xa.

Factor Xa (FXa): Factor Xa is a trypsin-like serine protease that plays a critical role in the blood coagulation cascade. mdpi.com Its inhibition is a major therapeutic strategy for the prevention and treatment of thrombotic diseases. nih.gov Derivatives of this compound, particularly those incorporating an isoxazoline core, have been identified as potent and selective inhibitors of FXa. nih.gov The mechanism of action involves the 3-amino-4-chlorophenyl moiety acting as the P1 ligand, which binds to the S1 specificity pocket of the enzyme. This interaction is fundamental to anchoring the inhibitor to the active site, thereby blocking the access of its natural substrate, prothrombin, and disrupting the coagulation cascade.

Other Potential Targets: Beyond Factor Xa, the structural motifs present in this compound and its derivatives suggest potential for interaction with other classes of enzymes.

Kinases: The aniline (B41778) scaffold is a common feature in many kinase inhibitors, which often bind to the ATP-binding site of the enzyme. mdpi.comed.ac.uk The this compound core could serve as a starting point for the synthesis of novel kinase inhibitors targeting various signaling pathways involved in cancer or inflammatory diseases. google.comnih.gov

Hepatitis B Virus (HBV): A study on related N-phenylbenzamide derivatives has shown that compounds containing a 3-(methylamino)-4-chlorophenyl structure can exhibit anti-HBV activity. nih.gov The proposed mechanism involves increasing the intracellular levels of the antiviral protein A3G, which can inhibit HBV replication. This suggests that derivatives of this compound could be explored for their potential as antiviral agents.

The exploration of these and other potential targets is an active area of research, leveraging the versatility of the this compound scaffold to develop new therapeutic agents.

Application of this compound as a Strategic Intermediate in Pharmaceutical Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This compound serves as a key strategic intermediate in this process, particularly for the development of FXa inhibitors. mdpi.com

The discovery that the 4-chloro-3-aminophenyl moiety could function as a potent and orally bioavailable benzamidine mimic was a significant breakthrough in the lead optimization of FXa inhibitors. nih.gov Starting from this key insight, combinatorial chemistry techniques were employed to rapidly synthesize libraries of compounds. For example, solid-phase synthesis of isoxazoline libraries allowed for the efficient exploration of different substituents around the core scaffold to identify candidates with optimal properties. nih.gov

During lead optimization, the this compound intermediate can be chemically modified in several ways:

The amino group can be acylated or alkylated to introduce different side chains.

The acetyl group can be used as a handle for further chemical transformations, such as condensation reactions to form more complex heterocyclic systems.

The aromatic ring can undergo further substitution to fine-tune the electronic and steric properties of the molecule.

This strategic use of this compound as a versatile intermediate enables medicinal chemists to systematically navigate the chemical space around a lead compound, ultimately leading to the identification of a clinical candidate with a desirable therapeutic profile.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Related Compounds

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies have been pivotal in elucidating the requirements for potent inhibition of targets like Factor Xa.

The primary finding from SAR studies is the importance of the 3-amino-4-chlorophenyl group as the P1 ligand for binding to the S1 pocket of FXa. The relative positioning of the amino and chloro groups is crucial for activity.

| Moiety | Role in FXa Inhibition | Key Structural Features | Resulting Properties |

| Benzamidine | Traditional P1 Ligand | Strongly basic amidine group | Potent FXa inhibition but poor oral bioavailability |

| 3-Amino-4-chlorophenyl | Novel P1 Ligand (Mimic) | Weakly basic aniline group | Potent FXa inhibition with improved oral bioavailability |

Structure-Property Relationship (SPR) studies focus on how chemical structure affects the physicochemical and pharmacokinetic properties of a compound. The replacement of the highly basic benzamidine group with the less basic 3-amino-4-chlorophenyl group is a prime example of successful SPR optimization. This modification significantly reduces the pKa of the interacting group, leading to lower positive charge at physiological pH and consequently, improved membrane permeability and oral absorption.

Further SAR studies on isoxazoline-based FXa inhibitors have explored modifications to other parts of the molecule. These studies have shown that the nature of the substituents at the S4 binding region can significantly impact potency and selectivity. nih.gov For instance, the introduction of biaryl moieties designed to interact with the S4 aryl-binding domain led to compounds with low nanomolar affinity for FXa. nih.gov These comprehensive SAR and SPR studies have been critical in refining the design of inhibitors based on the this compound scaffold, leading to potent and orally bioavailable drug candidates.

Emerging Research Frontiers and Future Perspectives for 1 3 Amino 4 Chlorophenyl Ethanone

Automated Synthesis and High-Throughput Experimentation in 1-(3-Amino-4-chlorophenyl)ethanone Chemistry

The paradigm of chemical synthesis is shifting from manual, sequential operations to automated, parallel processes. Automated synthesis platforms, which integrate robotic liquid handlers, reactor arrays, and in-line purification and analysis, are revolutionizing the way chemical space is explored. These systems enable High-Throughput Experimentation (HTE), where hundreds or even thousands of reactions can be performed and analyzed in a single day. This approach drastically accelerates the discovery of optimal reaction conditions, new catalysts, and novel analogues.

For a molecule like this compound, HTE can be transformative. For instance, in developing a cross-coupling reaction to modify the chloro-substituent, a vast array of catalysts, ligands, bases, and solvents can be screened simultaneously. An automated platform can precisely dispense the starting material, this compound, and a coupling partner (e.g., a boronic acid for a Suzuki reaction) into a microplate reactor. Subsequently, different combinations of palladium catalysts, phosphine (B1218219) ligands, and inorganic bases dissolved in various solvents are added. The plate is then heated, and the reaction outcomes, such as product yield and purity, are rapidly determined by automated LC-MS (Liquid Chromatography-Mass Spectrometry) analysis.

This methodology moves the discovery process beyond the limitations of traditional, one-at-a-time experimentation, allowing for a more comprehensive and data-rich understanding of the reaction landscape.

Interactive Data Table: High-Throughput Screening for Suzuki Coupling of this compound

The following table represents a hypothetical dataset from an HTE screen to optimize the Suzuki coupling of this compound with phenylboronic acid.

| Experiment ID | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| A01 | Pd(OAc)2 (2%) | SPhos | K2CO3 | Dioxane/H2O | 100 | 78 |

| A02 | Pd(OAc)2 (2%) | XPhos | K2CO3 | Dioxane/H2O | 100 | 85 |

| A03 | Pd2(dba)3 (1%) | SPhos | K3PO4 | Toluene | 110 | 92 |

| A04 | Pd2(dba)3 (1%) | XPhos | K3PO4 | Toluene | 110 | 95 |

| B01 | Pd(OAc)2 (2%) | SPhos | Cs2CO3 | THF | 80 | 65 |

| B02 | Pd(OAc)2 (2%) | XPhos | Cs2CO3 | THF | 80 | 71 |

| B03 | Pd2(dba)3 (1%) | SPhos | K2CO3 | DMF | 120 | 88 |

| B04 | Pd2(dba)3 (1%) | XPhos | K3PO4 | DMF | 120 | 91 |

Integration of Artificial Intelligence and Machine Learning for Reaction Optimization and Predictive Modeling

The vast datasets generated by HTE are a fertile ground for the application of Artificial Intelligence (AI) and Machine Learning (ML). nih.gov These computational tools can identify complex patterns and relationships within chemical data that are not readily apparent to human researchers. thieme-connect.comyoutube.com In the context of this compound chemistry, AI/ML can be applied in several key areas:

Reaction Optimization: ML models, such as neural networks or decision trees, can be trained on HTE data to predict reaction outcomes (e.g., yield or selectivity) based on a set of input parameters (e.g., catalyst, solvent, temperature). nih.govnih.gov This predictive power allows for in silico optimization, where the algorithm suggests the ideal conditions to maximize a desired outcome, reducing the need for extensive and costly lab experiments.

Predictive Modeling: Forward-reaction prediction models can, given the reactants like this compound and a set of reagents, predict the most likely product structure. dtu.dk This is invaluable for assessing the feasibility of a proposed synthetic step. Conversely, retrosynthesis algorithms can suggest potential synthetic pathways to a target molecule derived from this starting material, breaking down a complex structure into simpler, procurable precursors. dtu.dk

For example, an ML model could be developed to optimize the acylation of the amino group on this compound. The model would be trained on a dataset of reactions with various acylating agents, catalysts, and conditions. It could then predict the precise conditions needed to achieve high-yield mono-acylation while preventing unwanted side reactions, such as di-acylation or reactions at the ketone.

| Run Type | Acetic Anhydride (B1165640) (Equivalents) | Catalyst | Temperature (°C) | Time (h) | Predicted Yield (%) | Actual Yield (%) |

|---|---|---|---|---|---|---|

| Experimental 1 | 1.1 | None | 25 | 4 | N/A | 68 |

| Experimental 2 | 1.5 | Pyridine | 50 | 2 | N/A | 82 |

| AI-Predicted | 1.05 | Pyridine | 35 | 1.5 | 97.5 | 96 |

Exploration of Novel Reactivities and Transformation Pathways under Extreme Conditions

The reactivity of organic molecules can be dramatically altered by moving beyond standard laboratory conditions of temperature and pressure. Research into reactions under high pressure (typically 2-20 kbar) and high temperature is a burgeoning field that can unlock novel transformation pathways. nih.gov

For this compound, such conditions could reveal unprecedented reactivity:

High-Pressure Synthesis: High pressure can accelerate reactions that have a negative activation volume, such as cycloadditions and some nucleophilic aromatic substitutions (SNA_r_). thieme-connect.comnih.gov For instance, the typically unreactive C-Cl bond in this compound might become susceptible to substitution by weaker nucleophiles under high pressure, enabling the synthesis of derivatives that are inaccessible under thermal conditions. Studies on anilines have shown that high pressure can facilitate clean S_N_Ar reactions. thieme-connect.com

High-Temperature Reactions: Elevated temperatures can provide the activation energy needed to overcome significant kinetic barriers. researchgate.net This could promote unusual rearrangements, cyclizations, or C-H activation events. For example, intramolecular reactions between the acetyl group and the amino group, or even an adjacent C-H bond on the ring, could lead to the formation of novel heterocyclic systems like quinolines or indoles.

C-H Activation: The direct functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a major goal in modern synthesis. acs.org While often catalyst-dependent, extreme conditions can promote C-H activation. It is conceivable that under specific high-temperature or photochemical conditions, the ortho C-H bond adjacent to the amino group or the methyl C-H bonds of the acetyl group could be functionalized directly, bypassing the need for pre-functionalized starting materials. nih.gov

Exploring these extreme conditions could transform this compound from a simple building block into a precursor for a wide range of unique and complex molecular architectures.

Interactive Data Table: Reactivity Comparison Under Standard vs. Extreme Conditions

A hypothetical study on the reaction of this compound with a diene, illustrating how extreme conditions could alter the reaction pathway.

| Condition | Pressure (bar) | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| Standard | 1 (atm) | 80 | No Reaction | 0 |

| High Temperature | 1 (atm) | 250 | Decomposition/Polymerization | - |

| High Pressure | 10,000 | 80 | [4+2] Cycloaddition Product | 65 |

| High P / High T | 10,000 | 150 | Novel Fused Heterocycle | 45 |

Q & A

Q. What are the established synthetic routes for 1-(3-Amino-4-chlorophenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via Friedel-Crafts acylation, where a chloro-substituted aromatic precursor reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Amino Group Protection : The amino group may require protection (e.g., using acetyl or tert-butoxycarbonyl groups) to prevent undesired side reactions during synthesis. Deprotection is performed post-acylation using acidic or basic conditions .

- Optimization : Key parameters include anhydrous conditions, controlled temperature (reflux), and stoichiometric ratios. Industrial-scale synthesis may employ continuous flow reactors for improved yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., ketone at ~200 ppm for ¹³C) and substituent positions on the aromatic ring .

- Infrared (IR) Spectroscopy : Confirms the presence of C=O (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- X-ray Crystallography : Resolves atomic-level structure using software like SHELX. Requires high-purity crystals grown via slow evaporation or diffusion methods .

Q. What are the typical chemical reactions involving this compound?

Methodological Answer:

- Chlorine Substitution : The chloro group undergoes nucleophilic substitution with amines or thiols under basic conditions (e.g., NaOH) .

- Ketone Reactivity :

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

- Oxidation : KMnO₄ in acidic conditions converts the ketone to a carboxylic acid .

- Amino Group Derivatization : Acylation or alkylation reactions modify the amino group for targeted applications .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

Methodological Answer:

Q. How should researchers resolve contradictions between experimental and computational data?

Methodological Answer:

- Cross-Validation : Compare multiple techniques (e.g., NMR vs. DFT-predicted shifts, X-ray vs. optimized geometries) .

- Functional Testing : Test alternative DFT functionals (e.g., M06-2X for non-covalent interactions) if B3LYP fails to match experimental results .

- Sample Purity : Verify purity via HPLC or GC-MS, as impurities can skew spectral data .

Q. What strategies are effective for designing bioactivity studies involving this compound?

Methodological Answer:

- Pharmacophore Design : Use the amino and ketone groups as anchors for receptor binding. Introduce substituents to modulate lipophilicity or hydrogen-bonding capacity .

- In Vitro Assays : Test antimicrobial or anticancer activity via minimum inhibitory concentration (MIC) or MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays .

Q. How can purification challenges be addressed for high-purity samples?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate). Monitor fractions via TLC .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to maximize yield .

- Analytical Validation : Confirm purity with HPLC (C18 column, UV detection at 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。